molecular formula C11H11BrFNO B15273211 1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Katalognummer: B15273211
Molekulargewicht: 272.11 g/mol
InChI-Schlüssel: FSESHNTVVYOLDV-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a prop-2-en-1-one moiety with a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-fluoroacetophenone and dimethylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Procedure: The 2-bromo-4-fluoroacetophenone is reacted with dimethylamine in the presence of the base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbonyl group.

    Cyclization Reactions: The compound can participate in cyclization reactions, forming cyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Products with oxidized carbonyl groups.

    Reduction: Products with reduced carbonyl groups or amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
  • 1-(2-Bromo-4-methylphenyl)-3-(dimethylamino)prop-2-en-1-one
  • 1-(2-Bromo-4-fluorophenyl)-3-(ethylamino)prop-2-en-1-one

Uniqueness

1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules

Eigenschaften

Molekularformel

C11H11BrFNO

Molekulargewicht

272.11 g/mol

IUPAC-Name

(E)-1-(2-bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H11BrFNO/c1-14(2)6-5-11(15)9-4-3-8(13)7-10(9)12/h3-7H,1-2H3/b6-5+

InChI-Schlüssel

FSESHNTVVYOLDV-AATRIKPKSA-N

Isomerische SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)F)Br

Kanonische SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.